N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a thiazole ring, a cyanophenyl group, and an ethoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to various physiological effects.
Mode of Action
Compounds with a similar thiazole core have shown anticancer efficacy against certain carcinoma cell lines . This suggests that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide might interact with its targets in a way that inhibits their function, leading to anticancer effects.
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Based on the potential anticancer efficacy of similar compounds , it can be hypothesized that this compound might induce cell death in cancer cells or inhibit their proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to inhibit cancer cell growth.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used in the synthesis of other complex molecules for pharmaceutical purposes.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)thiourea: Shares the cyanophenyl group but differs in the thiazole and ethoxybenzamide moieties.
4-cyanophenylthiourea: Similar in structure but lacks the thiazole ring and ethoxybenzamide group.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is unique due to its combined structural features, which contribute to its potent biological activity and potential as an anticancer agent. The presence of the thiazole ring and ethoxybenzamide group distinguishes it from other similar compounds, enhancing its specificity and efficacy in targeting cancer cells.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABHXGTQGMAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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